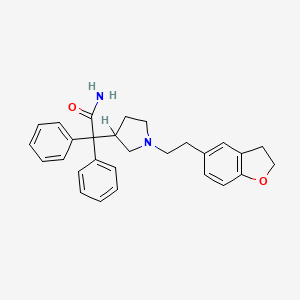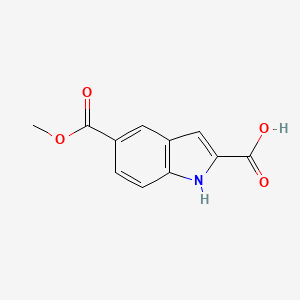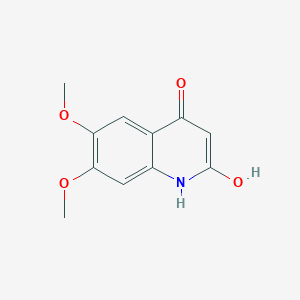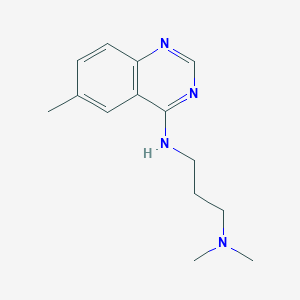![molecular formula C14H22N4O2 B7853879 3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine](/img/structure/B7853879.png)
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine is a chemical compound that features a piperazine ring substituted with a butyl group and an aminopyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and 2-nitro-5-halopyridine.
Nucleophilic Substitution: Piperazine undergoes nucleophilic substitution with 2-nitro-5-halopyridine to form an intermediate.
N-Protection: The intermediate is then protected using Boc anhydride to form a Boc-protected piperazine derivative.
Catalytic Hydrogenation: The nitro group is reduced to an amino group using catalytic hydrogenation, resulting in the formation of this compound
Industrial Production Methods
The industrial production method involves:
Raw Materials: 5-bromine-2-nitropyridine and piperazine.
Nucleophilic Substitution: The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, with acid as a catalyst.
N-Protection and Catalytic Hydrogenation: The piperazine is reacted with Boc anhydride, followed by catalytic hydrogenation to obtain the final product.
化学反应分析
Types of Reactions
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Substitution: Nucleophilic substitution reactions typically use halogenated pyridines and piperazine
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives
科学研究应用
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors and receptor modulators.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of biological pathways and molecular interactions.
作用机制
The mechanism of action of 3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to kinase-inactive conformations, inhibiting kinase activity.
Pathways Involved: It affects signaling pathways related to cell growth and proliferation.
相似化合物的比较
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate .
Uniqueness
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs .
属性
IUPAC Name |
butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-2-3-11-20-14(19)18-9-7-17(8-10-18)13-12(15)5-4-6-16-13/h4-6H,2-3,7-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDVNFLWUOLCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1CCN(CC1)C2=C(C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B7853797.png)
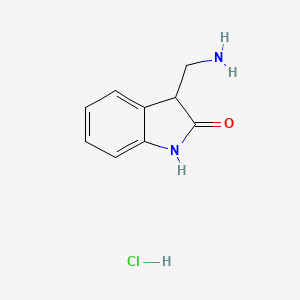

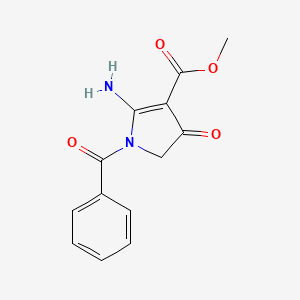
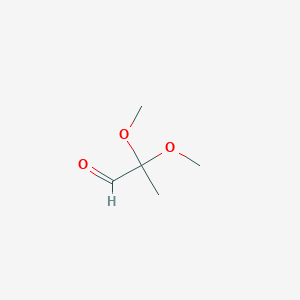
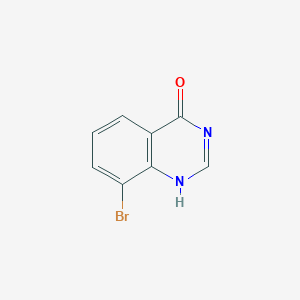
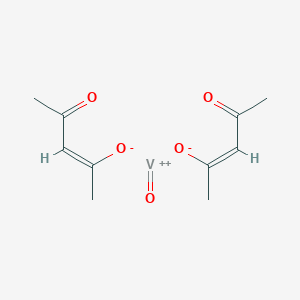

![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B7853860.png)
